p-Chlorobenzyl vinyl sulfone
Description
Significance of Vinyl Sulfone Motifs in Organic Chemistry
Vinyl sulfones are a class of organic compounds characterized by a vinyl group attached to a sulfonyl group. This structural feature imparts unique reactivity, making them valuable intermediates in a multitude of organic transformations. researchgate.nettandfonline.com The electron-withdrawing nature of the sulfone group renders the double bond susceptible to nucleophilic attack, positioning vinyl sulfones as excellent Michael acceptors. wikipedia.orgscispace.com This reactivity allows them to readily participate in 1,4-addition reactions and various cycloaddition reactions. researchgate.netthieme-connect.com
The versatility of the vinyl sulfone moiety extends to its role as a precursor for the generation of substituted olefins through desulfonylation. thieme-connect.com Furthermore, vinyl sulfones have been instrumental in the total synthesis of complex natural products. thieme-connect.com Their significance is also pronounced in medicinal chemistry, where they have been identified as potent inhibitors of various enzymatic processes, a characteristic attributed to their ability to form covalent bonds with amino acid residues like cysteine and lysine (B10760008) within protein active sites. tandfonline.comscispace.comenamine.net
Overview of Aryl Vinyl Sulfones: Structural Classes and General Reactivity
Aryl vinyl sulfones represent a significant subclass of vinyl sulfones where an aryl group is attached to the sulfone moiety. This direct attachment of an aromatic ring influences the electronic properties and reactivity of the vinyl group. The aryl group can be substituted with various functional groups, which in turn modulates the electrophilicity of the β-carbon of the vinyl group, a key factor in their Michael acceptor reactivity.
The synthesis of aryl vinyl sulfones can be achieved through several methods, including the palladium-catalyzed reaction of sulfinic acid salts with aryl or vinyl halides. organic-chemistry.orgorganic-chemistry.org Another approach involves the reaction of aryl compounds with vinyl sulfonyl fluoride (B91410) in the presence of a catalyst like aluminum chloride. google.com These synthetic routes provide access to a diverse range of aryl vinyl sulfones with different substitution patterns on the aromatic ring.
The general reactivity of aryl vinyl sulfones is dominated by their electrophilic nature. They readily undergo conjugate addition reactions with a wide array of nucleophiles, including thiols, amines, and carbanions. wikipedia.orgscispace.com This reactivity has been harnessed in various synthetic applications and in the development of chemical probes for studying biological systems. acs.org
Specific Context of p-Chlorobenzyl Vinyl Sulfone within Aryl Vinyl Sulfone Research
Research involving this compound often falls within the broader exploration of sulfone chemistry and its applications. ontosight.ai For instance, studies on the synthesis of 2-(benzylsulfonyl)benzothiazole derivatives have included the 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole, highlighting its potential in the development of new functional materials. researchgate.net The compound is also noted in the context of its chemical identification and basic properties in chemical databases. drugfuture.com While not as extensively studied as some other vinyl sulfones, its structure provides a platform for investigating the effects of substituted benzyl (B1604629) groups on the reactivity and properties of the vinyl sulfone core.
Structure
3D Structure
Properties
CAS No. |
73927-12-5 |
|---|---|
Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
1-chloro-4-(ethenylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H9ClO2S/c1-2-13(11,12)7-8-3-5-9(10)6-4-8/h2-6H,1,7H2 |
InChI Key |
VUMVSMQMVORMBG-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for P Chlorobenzyl Vinyl Sulfone and Analogous Structures
Historical and Traditional Approaches to Vinyl Sulfone Synthesis
Early methods for the synthesis of vinyl sulfones often relied on multi-step sequences or harsh reaction conditions. These foundational approaches, however, established the groundwork for the development of more efficient and milder methodologies.
Addition-Elimination Sequences
One of the most traditional and versatile methods for preparing vinyl sulfones is through addition-elimination sequences. This strategy typically involves the addition of a nucleophile to an activated alkene or alkyne, followed by an elimination step to generate the vinyl sulfone. A common variation starts with the addition of a thiol to an electrophilic alkene, followed by oxidation of the resulting sulfide to a sulfone, and subsequent elimination.
The general mechanism can be outlined as follows:
Addition: A sulfur nucleophile, such as a thiolate, adds to an activated alkene (e.g., a vinyl halide or a β-haloethyl derivative).
Oxidation: The resulting thioether is oxidized to the corresponding sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Elimination: The intermediate, now a β-substituted sulfone, undergoes elimination of a leaving group (e.g., a halide or a protected alcohol) under basic conditions to yield the vinyl sulfone.
A specific example of this approach involves the reaction of a thiol with a vinyl halide, followed by oxidation and elimination. This method allows for the introduction of a wide variety of substituents on the sulfone moiety. The reaction can also proceed via a radical addition-elimination mechanism, particularly when initiated by radical initiators, which can lead to a mixture of stereoisomers nih.gov.
Pyrolytic Conversions of β-Hydroxyethyl Sulfones or their Carboxylic Acid Esters
Another classical approach to the synthesis of vinyl sulfones involves the pyrolysis of β-hydroxyethyl sulfones or their corresponding esters google.com. This method, while effective, often requires high temperatures and vacuum conditions. The process involves the thermal elimination of water from a β-hydroxyethyl sulfone or a carboxylic acid from its ester derivative to form the vinyl sulfone.
The general reaction is as follows: R-SO₂-CH₂-CH₂-OH → R-SO₂-CH=CH₂ + H₂O (with heat)
This pyrolytic method has been documented for the preparation of various alkyl and aryl vinyl sulfones google.com. For instance, the pyrolysis of β-hydroxyethyl methyl sulfone yields methyl vinyl sulfone. The reaction is typically carried out by introducing the β-hydroxyethyl sulfone into a heated chamber, often containing a contact agent like alumina, at temperatures ranging from 150°C to 600°C under reduced pressure google.com. While this method avoids the use of potentially toxic intermediates, the high temperatures can limit its applicability to substrates with sensitive functional groups google.com.
| Precursor | Product | Temperature (°C) | Pressure | Yield (%) |
| β-Acetoxyethyl methyl sulfone | Methyl vinyl sulfone | ~500 | Not specified | 72 |
| β-Hydroxyethyl methyl sulfone | Methyl vinyl sulfone | 250-290 | 20 mm Hg | Not specified |
| β-Hydroxyethyl isobutyl sulfone | Isobutyl vinyl sulfone | 200-220 | 10-15 mm Hg | 74 |
| β-Hydroxyethyl tolyl sulfone | p-Tolyl vinyl sulfone | 200-230 | 2 mm Hg | Not specified |
Modern Catalytic and Reagent-Based Synthesis of Vinyl Sulfones
Contemporary organic synthesis has seen a shift towards more efficient and selective methods for the construction of chemical bonds. The synthesis of vinyl sulfones has greatly benefited from the development of metal-catalyzed cross-coupling reactions, which offer milder reaction conditions, broader substrate scope, and higher yields compared to traditional methods.
Metal-Catalyzed Coupling Reactions
Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds, providing a direct route to vinyl sulfones. These methods often utilize readily available starting materials such as sulfinic acids or their salts, and alkenes or alkynes.
One notable copper-catalyzed approach is the hydrosulfonylation of alkynes with sodium arene sulfinates organic-chemistry.org. This reaction, often facilitated by a copper(II) triflate (Cu(OTf)₂) catalyst under microwave irradiation, provides vinyl sulfones with high regio- and stereoselectivity organic-chemistry.org. The reaction conditions are generally mild, with short reaction times and low catalyst loading organic-chemistry.org.
Another strategy involves the copper-catalyzed aerobic oxidative C-S bond coupling between thiophenols and aryl-substituted alkenes. This method uses air as a green oxidant and provides (E)-vinyl sulfones in moderate to good yields.
Furthermore, copper-catalyzed radical reactions of N-tosylhydrazones have been developed to provide vinyl sulfones with excellent E-stereoselectivity and a broad substrate scope organic-chemistry.org. Copper catalysts can also be used in the coupling of sulfinic acid salts with vinyl bromides, with certain ionic liquids acting as efficient promoters for the reaction organic-chemistry.org.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) |
| Phenylacetylene | Sodium p-toluenesulfinate | Cu(OTf)₂ | Microwave | (E)-Phenyl(p-tolylsulfonyl)ethene | High |
| Styrene (B11656) | Thiophenol | Copper catalyst | Air | (E)-Styryl phenyl sulfone | Moderate to Good |
| Benzaldehyde N-tosylhydrazone | Not applicable | Copper catalyst | Not specified | (E)-Styryl p-tolyl sulfone | High |
| Vinyl bromide | Sodium p-toluenesulfinate | CuI | Ionic liquid | Phenyl vinyl sulfone | Good |
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been successfully applied to the synthesis of vinyl sulfones. Palladium-catalyzed cross-coupling reactions provide a reliable and versatile method for the formation of the vinyl sulfone moiety.
A prominent palladium-catalyzed method involves the coupling of sulfinic acid salts with vinyl halides or triflates organic-chemistry.orgacs.orgnih.gov. This reaction is often carried out in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a suitable ligand, like Xantphos organic-chemistry.orgacs.org. The choice of ligand is crucial for the success of the reaction, with rigid bidentate ligands often providing the best results organic-chemistry.org. The reaction conditions can be tuned by the addition of additives like tetra-n-butylammonium chloride (nBu₄NCl) and the choice of base and solvent acs.orgnih.gov. This methodology is applicable to a wide range of aryl and vinyl halides and triflates, including those with electron-donating and electron-withdrawing groups acs.orgnih.gov.
Another palladium-catalyzed approach is the Heck-type reaction of vinyl sulfones with aryl halides. This reaction allows for the arylation of the vinyl sulfone, leading to more complex structures. The reactivity in these reactions can be influenced by the oxidation state of the sulfur atom.
| Vinyl Substrate | Sulfinic Acid Salt | Palladium Catalyst | Ligand | Conditions | Yield (%) |
| 1-Iodo-4-nitrobenzene | Sodium p-toluenesulfinate | Pd₂(dba)₃ | Xantphos | Cs₂CO₃, nBu₄NCl, Toluene, 80°C | 95 |
| 4-Bromotoluene | Sodium p-toluenesulfinate | Pd₂(dba)₃ | Xantphos | Cs₂CO₃, nBu₄NCl, Toluene, 120°C | 85 |
| 1-Bromo-4-fluorobenzene | Sodium benzenesulfinate | Pd₂(dba)₃ | Xantphos | Cs₂CO₃, nBu₄NCl, Toluene, 120°C | 80 |
| Cyclohexenyl triflate | Sodium p-toluenesulfinate | Pd₂(dba)₃ | Xantphos | Cs₂CO₃, Toluene, 60°C | 90 |
A specific method for the synthesis of the target compound, p-Chlorobenzyl vinyl sulfone, involves the reaction of p-chlorobenzyl chloride with a source of the vinyl sulfone moiety, such as a vinyl sulfonate, or by reacting it with sodium sulfinate under basic conditions to form the corresponding sulfone, which is then further functionalized smolecule.com.
Radical Pathways in Vinyl Sulfone Formation
The formation of vinyl sulfones through radical pathways represents a significant area of research in organic synthesis. These methods often proceed under mild conditions and exhibit broad functional group tolerance. The generation of sulfonyl radicals, typically from sulfinate salts or sulfonyl hydrazides, is a key step, which then engage in various coupling reactions to yield the desired vinyl sulfone products.
Decarboxylative Sulfonylation Strategies
Decarboxylative sulfonylation has emerged as a powerful strategy for the synthesis of vinyl sulfones, utilizing readily available α,β-unsaturated carboxylic acids as starting materials. This approach involves the removal of a carboxyl group, which is subsequently replaced by a sulfonyl group.
One prominent method is the visible-light-induced decarboxylative sulfonylation of cinnamic acids with aryl sulfonate phenol (B47542) esters. This reaction proceeds under photocatalyst- and oxidant-free conditions, offering a green and mild route to vinyl sulfones with excellent functional group compatibility organic-chemistry.org. Another approach involves a metal-free, room temperature decarboxylative cross-coupling between cinnamic acids and arylsulfonyl hydrazides to produce (E)-vinyl sulfones organic-chemistry.org.
Phosphoric acid has also been employed to mediate the decarboxylative coupling of sodium sulfinates with phenylpropiolic acids, providing an efficient and environmentally friendly pathway to vinyl sulfones organic-chemistry.org. Furthermore, a copper-catalyzed three-component reaction of arylpropiolic acids, potassium metabisulfite (B1197395) (K₂S₂O₅), and aryl boronic acids affords vinyl sulfone derivatives in moderate to good yields rsc.org.
Visible light photoredox catalysis has also been successfully applied to the decarboxylative vinylation of N-Boc α-amino acids, coupling them with vinyl sulfones to generate allylic amines princeton.edu. This method demonstrates high yields and excellent control over olefin geometry princeton.edu.
Table 1: Examples of Decarboxylative Sulfonylation Strategies for Vinyl Sulfone Synthesis
| Starting Materials | Reagents/Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Cinnamic Acids, Aryl Sulfonate Phenol Esters | Visible Light | Photocatalyst- and oxidant-free | Vinyl Sulfones | organic-chemistry.org |
| Cinnamic Acids, Arylsulfonyl Hydrazides | - | Metal-free, Room temperature | (E)-Vinyl Sulfones | organic-chemistry.org |
| Phenylpropiolic Acids, Sodium Sulfinates | Phosphoric Acid | - | Vinyl Sulfones | organic-chemistry.org |
| Arylpropiolic Acids, K₂S₂O₅, Aryl Boronic Acids | CuBr₂/1,10-phenanthroline, Acetic Acid | - | Vinyl Sulfones | rsc.org |
| N-Boc α-Amino Acids, Vinyl Sulfones | Visible Light Photoredox Catalyst | - | Allylic Amines | princeton.edu |
Halogen-Bonding-Assisted Radical Cross-Coupling
A novel and efficient method for the synthesis of vinyl sulfones involves a photochemical, halogen-bonding-assisted radical-radical cross-coupling of vinyl bromides and sodium sulfinates acs.orgorganic-chemistry.orgnih.govacs.org. This strategy is notable for proceeding under metal-, photocatalyst-, base-, and oxidant-free conditions, highlighting its green chemistry credentials organic-chemistry.orgacs.org.
The proposed mechanism suggests the formation of a halogen-bonding complex between the vinyl bromide and the sodium sulfinate. organic-chemistry.org Upon irradiation with visible light (e.g., purple LEDs), photoinduced electron transfer occurs, leading to the generation of vinyl and sulfonyl radicals organic-chemistry.orgacs.org. These radicals then rapidly combine in a cross-coupling reaction to form the vinyl sulfone product, often with high E-selectivity organic-chemistry.orgacs.org.
This methodology demonstrates excellent functional group tolerance and is applicable to the late-stage functionalization of complex molecules, including drug derivatives acs.orgnih.govacs.org. An advantageous variation of this method allows for the in-situ generation of the sulfinate from sulfonyl chlorides, enabling a one-pot synthesis acs.orgorganic-chemistry.orgnih.govacs.org. The reaction is also scalable, with successful syntheses demonstrated at the hectogram level acs.orgnih.govacs.org.
Table 2: Key Features of Halogen-Bonding-Assisted Radical Cross-Coupling
| Feature | Description | Reference |
|---|---|---|
| Reactants | Vinyl Bromides, Sodium Sulfinates (or Sulfonyl Chlorides) | acs.orgorganic-chemistry.orgacs.org |
| Conditions | Visible Light (e.g., Purple LEDs), DMSO solvent | organic-chemistry.org |
| Catalysis | Metal-, photocatalyst-, base-, and oxidant-free | acs.orgorganic-chemistry.orgacs.org |
| Mechanism | Formation of halogen-bonding complex, photoinduced electron transfer, radical-radical coupling | organic-chemistry.orgacs.org |
| Advantages | High functional group tolerance, scalability, applicability to late-stage functionalization | acs.orgnih.govacs.org |
Aerobic Decarboxylative Sulfonylation
Copper-catalyzed aerobic decarboxylative sulfonylation provides a stereoselective route to (E)-alkenyl sulfones from alkenyl carboxylic acids and sodium sulfinates organic-chemistry.org. This transformation proceeds via a radical process and is valued for its broad substrate scope and good tolerance of various functional groups organic-chemistry.org. The use of oxygen from the air as the oxidant makes this an environmentally benign process.
Electrochemical Synthesis Methods
Electrochemical methods offer an alternative, environmentally friendly approach to vinyl sulfone synthesis by avoiding the need for chemical oxidants organic-chemistry.org. An electrochemical sulfonylation of styrenes with sodium arylsulfinates has been developed, using a catalytic amount of potassium iodide (KI) as a redox mediator organic-chemistry.orgorganic-chemistry.org. In this process, the iodide is anodically oxidized to iodine, which then reacts with the sodium arylsulfinate to generate a sulfonyl radical. This radical adds to the styrene, and subsequent elimination of HI yields the vinyl sulfone organic-chemistry.org. The reaction tolerates both electron-donating and electron-withdrawing groups on the substrates organic-chemistry.orgorganic-chemistry.org.
Another electrochemical approach involves the direct synthesis of vinyl sulfones from sodium sulfinates and olefins in an undivided cell with graphite (B72142) electrodes organic-chemistry.orgacs.org. This method allows for the synthesis of a diverse range of sulfone compounds at room temperature in high yields organic-chemistry.orgacs.org. Furthermore, an electrochemical oxidative N-S bond cleavage of aromatic sulfonylhydrazides, followed by a cross-coupling reaction with cinnamic acids, enables a stereoselective synthesis of (E)-vinyl sulfones under metal- and halogen-free conditions organic-chemistry.org.
Table 3: Overview of Electrochemical Methods for Vinyl Sulfone Synthesis
| Reactants | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Styrenes, Sodium Arylsulfinates | Catalytic KI, Bu₄NBF₄ electrolyte, Pt anode, C cathode | Vinyl Sulfones | organic-chemistry.orgorganic-chemistry.org |
| Olefins, Sodium Sulfinates | Direct current, undivided cell, graphite electrodes | Vinyl, Alkyl, and Allyl Sulfones | organic-chemistry.orgacs.org |
| Cinnamic Acids, Aromatic Sulfonylhydrazides | Electrochemical oxidation, N-S bond cleavage | (E)-Vinyl Sulfones | organic-chemistry.org |
Sulfination of Allenic Carbonyl Compounds
A green and atom-economical method for synthesizing a wide variety of vinylic sulfones involves the sulfination of allenic carbonyl compounds organic-chemistry.orgresearchgate.net. This reaction proceeds in aqueous media under very mild conditions, which is a significant advantage from an environmental perspective researchgate.net. The process demonstrates wide functional group tolerance, and in some cases, the product can be easily isolated by simple filtration organic-chemistry.orgresearchgate.net.
Functionalization of Olefins and Alkynes
Direct functionalization of olefins and alkynes provides a straightforward route to vinyl sulfones. An iodine-catalyzed method allows for the functionalization of various olefins and alkynes with TosMIC (p-toluenesulfonylmethyl isocyanide), yielding valuable vinyl and β-iodo vinylsulfones organic-chemistry.org. This approach is simple, efficient, and environmentally benign organic-chemistry.org.
A nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides has also been developed organic-chemistry.org. This method is effective for unactivated alkenes and styrenes, providing a broad range of vinyl sulfones in very good yields with good functional group compatibility organic-chemistry.org.
Copper catalysis has been employed for the stereoselective synthesis of (E)-alkenyl sulfones from alkenes or alkynes using sodium sulfinates and oxygen organic-chemistry.org. The reaction with alkenes proceeds via an anti-addition of the sulfonyl group followed by elimination organic-chemistry.org. When alkynes are used in the presence of potassium halides, (E)-β-haloalkenyl sulfones are produced organic-chemistry.org.
Table 4: Methods for the Functionalization of Olefins and Alkynes to Synthesize Vinyl Sulfones
| Substrate | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Olefins/Alkynes | TosMIC, Iodine catalyst | Vinyl/β-Iodo Vinylsulfones | organic-chemistry.org |
| Alkenes | Sulfonyl Chlorides, Nickel catalyst | Vinyl Sulfones | organic-chemistry.org |
| Alkenes/Alkynes | Sodium Sulfinates, CuI-bpy catalyst, Oxygen | (E)-Alkenyl Sulfones / (E)-β-Haloalkenyl Sulfones | organic-chemistry.org |
Direct Sulfonylation
Direct sulfonylation methods involve the direct introduction of a sulfonyl group to an alkene or a related unsaturated system. A nickel-catalyzed approach has been developed for the direct sulfonylation of alkenes using sulfonyl chlorides, which is applicable to unactivated alkenes and styrenes, providing good yields and compatibility with various functional groups. organic-chemistry.org Another strategy involves the reaction of alkenes with sodium arenesulfinates, such as sodium p-chlorobenzenesulfinate, in the presence of reagents like potassium iodide and sodium periodate. organic-chemistry.org Furthermore, photochemical methods offer a metal-free alternative, utilizing visible light to promote a radical-radical cross-coupling between vinyl bromides and sodium sulfinates. organic-chemistry.org This approach is noted for its excellent functional group tolerance and can also be adapted to a one-pot procedure starting from sulfonyl chlorides. organic-chemistry.org
Table 1: Selected Direct Sulfonylation Methods for Vinyl Sulfone Synthesis
| Method | Key Reagents | Substrates | Key Features |
|---|---|---|---|
| Nickel-Catalyzed Sulfonylation | Sulfonyl chlorides, Ni catalyst, 1,10-phenanthroline-5,6-dione (B1662461) ligand | Unactivated alkenes, styrenes | Good functional group compatibility. organic-chemistry.org |
| Iodine-Mediated Sulfonylation | Sodium arenesulfinates, KI, NaIO4 | Alkenes | Reaction proceeds at room temperature. organic-chemistry.org |
| Photochemical Coupling | Vinyl bromides, sodium sulfinates, visible light | Vinyl bromides | Metal-, photocatalyst-, base-, and oxidant-free conditions. organic-chemistry.org |
Iodosulfonylation of Allenes and Alkynes
Iodosulfonylation provides a pathway to β-iodovinyl sulfones, which are versatile intermediates that can be subsequently converted to vinyl sulfones. The reaction of alkynes with sulfonyl hydrazides, potassium iodide, and an oxidant like hydrogen peroxide can produce (E)-β-iodovinyl sulfones with high regioselectivity. organic-chemistry.org Ultrasound irradiation has been shown to dramatically accelerate this process, reducing reaction times from hours to minutes. organic-chemistry.org This method is suggested to proceed through a sulfonyl radical intermediate. organic-chemistry.org
A highly regioselective iodosulfonylation of allenes has also been achieved using a copper(I) iodide catalyst with 1,10-phenanthroline as a ligand, yielding (E)-α-iodomethyl vinylsulfones under mild conditions. organic-chemistry.org Alternatively, a green chemistry approach utilizes molecular iodine to promote the iodosulfonylation of alkynes with sodium sulfinates in an aqueous medium at room temperature, affording products with high regio- and stereoselectivity. rsc.org
Table 2: Iodosulfonylation Approaches to Vinyl Sulfone Precursors
| Substrate | Key Reagents | Product Type | Key Features |
|---|---|---|---|
| Alkynes | Sulfonyl hydrazides, KI, H2O2, Ultrasound | (E)-β-Iodovinyl sulfones | Rapid reaction (completes within minutes) at room temperature. organic-chemistry.org |
| Allenes | CuI, 1,10-phenanthroline | (E)-α-Iodomethyl vinylsulfones | Highly regioselective and fast reaction under mild conditions. organic-chemistry.org |
| Alkynes | Sodium sulfinates, I2, Water | (E)-β-Iodovinyl sulfones | Environmentally benign, proceeds at room temperature. rsc.org |
Thiocyanatosulfonation of Terminal Alkynes
The 1,2-thiocyanatosulfonation of terminal alkynes is a metal-free method that forms two new carbon-sulfur bonds in a single step. researchgate.net This radical pathway utilizes ammonium thiocyanate (B1210189) (NH4SCN) and sulfonyl hydrazides to produce (E)-β-(thiocyanato)vinyl sulfones. organic-chemistry.org The reaction is characterized by its mild conditions, broad substrate scope, and excellent stereoselectivity. organic-chemistry.org An alternative procedure employs sulfinic acids and potassium thiocyanate to achieve the same transformation, providing an efficient route to these difunctionalized vinyl sulfones. researchgate.net
Preparation of this compound Precursors and Intermediates
The synthesis of the target compound often relies on the availability of key precursors and intermediates that contain the chlorophenyl sulfonyl group or a masked vinyl sulfone moiety.
Synthesis of Chlorophenyl Sulfonyl-Containing Compounds
A primary precursor for many sulfone syntheses is 4-chlorobenzenesulfonyl chloride. This compound can be prepared by reacting chlorobenzene with chlorosulfonic acid and an excess of thionyl chloride. google.comgoogle.com This process may also yield 4,4'-dichlorodiphenyl sulfone as a by-product. google.com The resulting 4-chlorobenzenesulfonyl chloride can then be converted into other useful intermediates. For instance, reaction with methanol yields the corresponding methyl 4-chlorobenzenesulfonate (B8647990). google.com Reduction of the sulfonyl chloride can provide 4-chlorobenzenesulfinic acid, another key starting material. google.com Another synthetic route involves the oxidation of methyl 3-[(4-chlorophenyl)thio]propanoate with hydrogen peroxide to give methyl-3-[(4-chlorophenyl)sulfonyl]propanoate. researchgate.net
Table 3: Synthesis of Key Chlorophenyl Sulfonyl Precursors
| Precursor | Starting Materials | Key Reagents | Yield |
|---|---|---|---|
| 4-Chlorobenzenesulfonyl chloride | Chlorobenzene | Chlorosulfonic acid, Thionyl chloride | Not specified |
| Methyl 4-chlorobenzenesulfonate | 4-Chlorobenzenesulfonyl chloride, Methanol | None specified | 93.0% google.com |
| 4-Chlorobenzenesulfinic acid | 4-Chlorobenzenesulfonyl chloride | Not specified (Reduction) | 82.2% google.com |
| Methyl-3-[(4-chlorophenyl)sulfonyl]propanoate | Methyl 3-[(4-chlorophenyl)thio]propanoate | Hydrogen peroxide | Not specified researchgate.net |
Routes to Vinyl Sulfone-Modified Nucleosides
Vinyl sulfone moieties can be incorporated into more complex structures, such as nucleosides, for various applications. The synthesis of adenine nucleosides bearing a reactive (β-iodovinyl)sulfone group at the C2 position has been reported. nih.gov These modified nucleosides serve as precursors to other functionalized molecules. For example, the (β-iodovinyl)sulfone can be converted into a β-ketosulfone. nih.gov These synthetic routes provide access to nucleoside analogs where the vinyl sulfone group is strategically placed for potential further chemical modification. nih.gov
Theoretical and Computational Studies of P Chlorobenzyl Vinyl Sulfone and Analogues
Quantum Chemical Calculations of Reactivity and Electronic Structure
Quantum chemical calculations are fundamental to understanding the reactivity of vinyl sulfones. These methods are used to explore how substitutions on the vinyl sulfone scaffold can modulate their reaction profiles, for instance, shifting a reaction from irreversible to reversible with thiols. rsc.org By analyzing the electron configuration of the atoms involved, predictions about the reactivity of the molecule can be made. researchgate.net
Molecular Electron Density Theory (MEDT) offers a modern framework for analyzing chemical reactivity. nih.govnih.gov Contrary to older models based on molecular orbital (MO) interactions, MEDT posits that changes in electron density, not MO interactions, are the primary drivers of molecular reactivity. nih.govencyclopedia.pub This theory analyzes the flow of electron density along a reaction path to understand experimental outcomes and molecular mechanisms. nih.govmdpi.com For a molecule like p-chlorobenzyl vinyl sulfone, MEDT can be applied to study its participation in reactions like cycloadditions or Michael additions by examining the changes in electron density and the associated energies throughout the reaction process. nih.gov The theory utilizes quantum chemical tools that analyze electron density, such as conceptual DFT reactivity indices and the topological analysis of the electron localization function (ELF), to provide a comprehensive picture of bonding changes. nih.govmdpi.com
Computational chemistry enables the detailed exploration of potential energy surfaces (PES) to map out viable reaction pathways. ethz.ch For reactions involving this compound, quantum chemical calculations can identify transition states (TS), intermediates, and the minimum energy pathway connecting them. ethz.chpku.edu.cn This is crucial for understanding reaction mechanisms, such as whether a reaction proceeds through a concerted or stepwise mechanism. pku.edu.cn For example, in an electrophilic addition reaction, calculations can pinpoint the ambimodal nature of a transition state, which can lead to different products, and determine whether the reaction's selectivity is under kinetic, thermodynamic, or dynamic control. pku.edu.cn The analysis of global electron density transfer (GEDT) at the transition state can also explain the polarity of the reaction and its effect on the reaction rate. luisrdomingo.com
Conceptual Density Functional Theory (DFT) provides a set of reactivity indices that are powerful tools for the semi-quantitative study of organic reactivity. luisrdomingo.comresearchgate.net For this compound, these indices can quantify its behavior as an electrophile or nucleophile.
Key global reactivity indices include:
Electrophilicity Index (ω): This index, introduced by Parr, measures the propensity of a species to accept electrons. researchgate.net A higher ω value indicates a stronger electrophile. Vinyl sulfones are known Michael acceptors, and their electrophilicity is a key feature of their reactivity.
Nucleophilicity Index (N): This index quantifies the nucleophilic character of a molecule. rsc.org
These indices can be used to understand and predict the outcomes of polar organic reactions. uss.cl For instance, the electrophilicity parameter (E) for vinyl p-quinone methides, analogues of vinyl sulfones, has been used to successfully predict the kinetics of Michael additions with a variety of nucleophiles. bohrium.com Local reactivity indices, such as the Parr functions (Pk+ and Pk-), can be used to identify the most electrophilic and nucleophilic sites within the this compound molecule, thus predicting the regioselectivity of its reactions. mdpi.comrsc.org
| Reactivity Index | Description | Application to this compound |
|---|---|---|
| Global Electrophilicity (ω) | Measures the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net | Quantifies its strength as a Michael acceptor. |
| Global Nucleophilicity (N) | Quantifies the ability of a molecule to donate electrons. rsc.org | Assesses its potential to react with electrophiles. |
| Local Electrophilicity (ωk) / Electrophilic Parr Function (Pk+) | Identifies the most electrophilic centers within the molecule. rsc.org | Predicts the site of nucleophilic attack (e.g., the β-carbon of the vinyl group). |
| Local Nucleophilicity (Nk) / Nucleophilic Parr Function (Pk-) | Identifies the most nucleophilic centers within the molecule. rsc.org | Predicts potential sites for reaction with electrophiles. |
Conformational Analysis and Stability Predictions
The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity. Ab initio calculations can be employed to perform a thorough conformational analysis. unlp.edu.ar For the analogue methyl vinyl sulfone, geometry optimizations at different levels of theory (such as Hartree-Fock and MP2) have shown that the most stable conformation has the C=C bond eclipsed with one of the S=O bonds. unlp.edu.arscilit.com Similar eclipsed forms have been found for other vinyl sulfone analogues. unlp.edu.ar By calculating the relative energies of different stationary points on the potential energy surface, the most stable conformers of this compound can be predicted, along with the energy barriers for rotation around key single bonds, such as the C-S and C-C bonds.
Spectroscopic Analysis through Computational Modeling (e.g., Vibrational Frequencies)
Computational modeling is a valuable tool for interpreting and predicting spectroscopic data. Quantum chemical methods, such as DFT, can be used to calculate the vibrational frequencies of this compound. nih.govresearchgate.net These calculated frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra to provide a detailed assignment of the vibrational modes. niscpr.res.inmdpi.com For the related molecule di-vinyl sulfone, frequencies were calculated at the MP2 and DFT levels of theory, providing a detailed analysis of its infrared spectrum. nih.govresearchgate.net Such an analysis for this compound would allow for the identification of characteristic frequencies associated with the vinyl group, the sulfonyl group (SO₂), and the p-chlorobenzyl moiety. This correlation between theoretical and experimental spectra confirms the molecule's structure and provides insights into its bonding characteristics. mdpi.com
| Spectroscopic Technique | Computational Method | Information Obtained for this compound |
|---|---|---|
| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP) | Predicted vibrational frequencies and intensities, aiding in the assignment of experimental bands (e.g., SO₂ symmetric/asymmetric stretching, C=C stretching). mdpi.com |
| Raman Spectroscopy | DFT (e.g., B3LYP) | Complements IR data, providing information on non-polar bonds and molecular symmetry through calculated Raman activities. mdpi.com |
| NMR Spectroscopy | DFT (GIAO method) | Calculation of 1H and 13C chemical shifts, which can be correlated with experimental data to confirm structural assignments. mdpi.com |
Computational Studies on Interactions with Macromolecular Targets for Mechanistic Insight
Vinyl sulfones are recognized for their ability to interact with various biological macromolecules, often acting as covalent inhibitors by targeting nucleophilic residues like cysteine. nih.gov Computational studies, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating these interactions at an atomic level. mdpi.com
For this compound, these in silico techniques can be used to:
Identify Potential Binding Pockets: Docking algorithms can predict the preferred binding orientation of the molecule within the active site of a target protein, such as a kinase or a protease. mdpi.com
Analyze Binding Interactions: The docking results can reveal key non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues. For example, studies on vinyl sulfone derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have identified crucial interactions within the ATP-binding site. mdpi.com
Simulate Dynamic Stability: Molecular dynamics simulations can assess the stability of the ligand-protein complex over time. A stable complex in a simulation suggests a favorable binding mode. mdpi.com This provides insight into how the compound might behave in a dynamic biological environment.
These computational approaches provide a mechanistic rationale for the observed biological activity of vinyl sulfone derivatives and guide the design of new, more potent, and selective inhibitors. nih.govmdpi.com
Derivatives and Applications of P Chlorobenzyl Vinyl Sulfone As a Chemical Building Block
Synthesis of Complex Organic Molecules
p-Chlorobenzyl vinyl sulfone serves as a versatile building block in the synthesis of complex organic molecules due to the electrophilic nature of its carbon-carbon double bond. This reactivity allows for conjugate additions and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net The general reactivity of vinyl sulfones makes them important intermediates in medicinal chemistry and materials science. organic-chemistry.org
While specific examples detailing the incorporation of this compound into heterocyclic compounds are not extensively documented in the reviewed literature, the general reactivity of vinyl sulfides provides a pathway for the synthesis of sulfur-containing heterocycles. Vinyl sulfides can be oxidized to the corresponding vinyl sulfones. A general method involves the reaction of vinyl sulfides with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form α,β-unsaturated thiocarbenium ions. These electrophilic intermediates can then couple with appended π-nucleophiles to yield various sulfur-containing heterocycles through carbon-carbon bond formation. nih.gov This methodology is compatible with several nucleophiles and proceeds through predictable transition states, suggesting a potential route for the synthesis of heterocyclic structures bearing a p-chlorobenzyl sulfonyl moiety. nih.gov
The modification of nucleosides with reactive groups is a key strategy in the development of antiviral and anticancer agents, as well as molecular probes for studying biological systems. mdpi.com Vinyl sulfone moieties have been successfully introduced into nucleoside scaffolds. For instance, (E)-5-(β-chlorovinyl)sulfones have been synthesized from 5-ethynylpyrimidine nucleosides via transition-metal-catalyzed chlorosulfonylation. nih.gov These modified nucleosides can undergo further reactions, such as nucleophilic substitution with amines and thiols. nih.gov
Although direct synthesis of this compound-modified nucleosides has not been detailed, the established methods for creating vinyl sulfone-modified nucleosides suggest that this compound could be used as a synthon or that the p-chlorobenzylsulfonyl group could be introduced onto a nucleoside at a later stage. The resulting vinyl sulfone-modified nucleosides are valuable as they can be incorporated into DNA by polymerases, allowing for the site-specific introduction of a reactive group for further functionalization or for studying DNA-protein interactions. mdpi.comnih.gov For example, the 5'-triphosphates of some vinyl sulfone-modified nucleosides have been shown to be substrates for DNA polymerases. nih.gov
Vinyl sulfones are effective reagents for the modification and labeling of proteins, primarily by reacting with nucleophilic amino acid residues such as cysteine. nih.govrsc.org The reaction proceeds via a Michael-type addition of the thiol group of cysteine to the activated double bond of the vinyl sulfone, forming a stable thioether linkage. nih.govnih.gov This cysteine-selective modification is a valuable tool in chemical biology for introducing probes, tags, and other functionalities into proteins. rsc.orgnih.gov
Bifunctional tag reagents containing a vinyl sulfone moiety have been developed for single-point protein modification. nih.gov These reagents typically consist of the vinyl sulfone reactive group, a reporter tag (e.g., a fluorophore), and an affinity tag (e.g., biotin). nih.gov This allows for the dual labeling of proteins, facilitating their detection and isolation. For example, a vinyl sulfone derivatized bifunctional tag has been used to label horseradish peroxidase (HRP), turning it into a dual reporter protein. nih.gov
Furthermore, azabicyclic vinyl sulfones have been designed as reagents for residue-specific dual protein labeling. nih.gov These reagents enable cysteine-selective modification while simultaneously introducing a handle for further bioorthogonal ligation, such as an inverse electron demand Diels-Alder reaction. nih.gov This approach allows for the site-specific installation of two distinct modifications on a protein with minimal perturbation of its native function. nih.gov
| Reagent Type | Application | Target Residue | Reaction Type | Ref |
| Vinyl Sulfone Bifunctional Tags | Dual labeling of proteins | Cysteine | Michael Addition | nih.gov |
| Azabicyclic Vinyl Sulfones | Residue-specific dual protein labeling | Cysteine | Michael Addition & Bioorthogonal Ligation | nih.gov |
Chiral Synthesis Featuring Vinyl Sulfone Motifs
The development of methods for the asymmetric synthesis of chiral sulfones is an area of significant interest, as these compounds are important building blocks in many bioactive molecules. rsc.org While specific examples involving this compound are scarce, several strategies have been developed for the enantioselective synthesis of molecules containing vinyl sulfone motifs.
One approach involves the enantioselective α-amination of an aldehyde, followed by a Horner-Wadsworth-Emmons reaction to form the vinyl sulfone. universityofgalway.ie This method has been used to prepare optically active N,N'-diprotected trans-(phenylsulfonyl)vinyl hydrazine products, which can be further converted into the corresponding γ-amino-substituted vinyl sulfones. universityofgalway.ie Another strategy is the nickel-organophotocatalyzed enantioselective sulfonylalkenylation of alkenes, which provides a route to β-chiral sulfones. nih.gov This three-component reaction allows for the assembly of the carbon skeleton and control of enantioselectivity in a single step. nih.gov
These methodologies highlight the potential for incorporating this compound into chiral structures, either as a starting material or as a key intermediate. The resulting chiral vinyl sulfones could serve as valuable precursors for the synthesis of complex, enantiomerically pure target molecules.
| Asymmetric Synthesis Method | Product Type | Key Features | Ref |
| Enantioselective α-amination/Horner-Wadsworth-Emmons | γ-Amino-functionalized vinyl sulfones | Organocatalytic, good enantioselectivity | universityofgalway.ie |
| Ni-Organophotocatalyzed Sulfonylalkenylation | β-Chiral sulfones | Three-component reaction, dual catalysis | nih.gov |
Development of Chemical Probes and Reagents for Mechanistic Studies
The reactivity of the vinyl sulfone group makes it an excellent "warhead" for the design of chemical probes and reagents aimed at studying biological processes. These probes can form covalent bonds with target biomolecules, allowing for their identification, visualization, and functional characterization.
Aryl vinyl sulfones have emerged as a valuable class of mechanism-based probes for protein tyrosine phosphatases (PTPs). nih.govacs.orgnih.gov PTPs are a large family of enzymes that play crucial roles in cellular signaling, and their dysfunction is implicated in numerous diseases. nih.gov Aryl vinyl sulfones act as phosphotyrosine (pTyr) mimetics and can enter the active site of PTPs. nih.gov
The inactivation of PTPs by aryl vinyl sulfones is an active site-directed and irreversible process. nih.govacs.org The mechanism involves a Michael addition of the catalytically essential cysteine residue in the PTP active site to the terminal carbon of the vinyl group, forming a stable covalent thioether adduct. nih.govnih.gov This covalent modification leads to the time- and concentration-dependent inactivation of the enzyme. nih.gov
Structural and mechanistic studies have revealed that the specificity of aryl vinyl sulfones towards PTPs is due to their ability to engage the conserved structural and catalytic machinery of the PTP active site. nih.gov Unlike some other PTP probes, aryl vinyl sulfones are generally stable to solvolysis and are cell-permeable, making them suitable for in vivo applications. nih.gov The p-chlorobenzyl group in this compound could potentially enhance the binding affinity and specificity for the target PTP through interactions with the enzyme's active site pocket.
| Enzyme Target | Probe Class | Mechanism of Action | Key Advantages | Ref |
| Protein Tyrosine Phosphatases (PTPs) | Aryl Vinyl Sulfones | Covalent modification of active site cysteine via Michael addition | Active site-directed, irreversible, cell-permeable | nih.govacs.orgnih.gov |
| Cysteine Proteases | Peptidomimetic Vinyl Sulfones | Covalent modification of active site cysteine | Irreversible inhibition | researchgate.netnih.gov |
Probes for Protein Tyrosine Phosphatases
Vinyl sulfones, including derivatives of this compound, have been identified as a promising class of mechanism-based probes for Protein Tyrosine Phosphatases (PTPs). nih.gov PTPs are crucial regulators in cellular signaling pathways, and their dysfunction is linked to diseases like cancer and diabetes. nih.gov The development of specific probes is essential for studying their function. nih.govnih.gov
Aryl vinyl sulfones and the related aryl vinyl sulfonates function as active site-directed, irreversible inhibitors for a wide range of PTPs. nih.gov Their mechanism of action involves a Michael addition reaction, where the nucleophilic thiolate of the catalytic cysteine residue in the PTP active site attacks the terminal carbon of the vinyl group. nih.gov This covalent modification leads to time- and concentration-dependent inactivation of the enzyme. nih.gov
The effectiveness of these probes stems from their ability to engage the conserved structural and catalytic features of the PTP active site. nih.gov Unlike earlier probes, such as those based on α-bromobenzyl phosphonate, aryl vinyl sulfones and sulfonates exhibit greater resistance to solvolysis and are cell-permeable, which makes them suitable for potential in vivo applications. nih.govnih.gov
However, further studies have indicated that while effective, the reactivity of these compounds needs to be carefully tuned. Aryl vinyl sulfonates, in particular, can exhibit exceedingly fast and non-specific reactivity with cysteines at physiological pH, which may limit their utility for selective labeling in a complex cellular environment. chemrxiv.org Aryl vinyl sulfones are considered a promising class of molecules with potential for further development into more specific probes. chemrxiv.org
The table below summarizes the inactivation of various PTPs by a representative aryl vinyl sulfone, phenyl vinyl sulfone (PVS), highlighting the broad-spectrum inhibition.
| Protein Tyrosine Phosphatase (PTP) | Second-Order Rate Constant of Inactivation by PVS (M⁻¹s⁻¹) |
|---|---|
| PTP1B | 14.8 ± 0.9 |
| TCPTP | 17.2 ± 1.1 |
| SHP-1 | 11.5 ± 0.6 |
| SHP-2 | 1.4 ± 0.1 |
| LAR | 25.4 ± 1.5 |
| CD45 | 28.6 ± 2.1 |
| VHR | 4.8 ± 0.3 |
Data adapted from studies on aryl vinyl sulfones as PTP probes. nih.gov
Structure-Reactivity Relationship Studies of Substituted Vinyl Sulfones
The reactivity of the vinyl sulfone moiety is central to its function as a chemical building block and in its biological applications. nih.govnih.gov This reactivity is primarily attributed to its role as an excellent Michael acceptor, readily undergoing conjugate addition with nucleophiles like thiols. rsc.orgresearchgate.net The electron-withdrawing nature of the sulfone group polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic.
Studies comparing the reactivity of vinyl sulfones and acrylates in thiol-Michael addition reactions have shown that vinyl sulfones are significantly more reactive and selective. rsc.orgresearchgate.net For instance, the reaction of ethyl vinyl sulfone with hexanethiol was found to be approximately seven times faster than the corresponding reaction with hexyl acrylate. researchgate.net This inherent reactivity makes the vinyl sulfone an efficient electrophilic trap.
The structure of the vinyl sulfone can be systematically modified to tune its reactivity. Quantum-chemical calculations and experimental studies have been employed to understand how different substituents on the vinyl group influence the thermodynamics and kinetics of the reaction with thiols. rsc.orgrsc.org These studies aim to modulate the reaction from being irreversible to reversible, which can be advantageous in drug design. rsc.orgresearchgate.net The substitution pattern on the aromatic ring or directly on the vinyl group can alter the electronic properties and steric hindrance, thereby controlling the reaction rate and equilibrium. rsc.org
Kinetic studies on vinyl sulfone-functionalized surfaces reacting with various bioactive ligands have demonstrated pseudo-first-order reaction kinetics. nih.gov The observed rate constants vary depending on the nucleophilicity of the ligand and the pH of the medium, which affects the protonation state of the nucleophile. nih.gov
The table below presents kinetic data for the reaction of a vinyl sulfone-functionalized surface with different nucleophiles, illustrating the influence of the nucleophile on reaction rates.
| Ligand (Nucleophile) | pH | Observed Rate Constant k_obs (min⁻¹) |
|---|---|---|
| Glutathione (GSH) | 7.5 | 0.057 |
| N-(5-amino-1-carboxypentyl)iminodiacetic acid (ab-NTA) | 8.5 | 0.011 |
| Mannose | 10.5 | 0.009 |
Data adapted from kinetic studies of vinyl sulfone-functionalized self-assembled monolayers. nih.gov
Advanced Analytical Methodologies for Characterization in Research Contexts
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure of p-chlorobenzyl vinyl sulfone, offering detailed insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each hydrogen and carbon atom, respectively.
In a typical ¹H NMR spectrum of a related compound, (E)-1-Chloro-4-(2-(phenylsulfonyl)vinyl)benzene, distinct signals corresponding to the vinyl and aromatic protons are observed. rsc.org For this compound, one would expect to see characteristic signals for the vinyl protons, the benzylic protons (CH₂), and the protons on the p-chlorinated benzene ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the unambiguous assignment of each proton.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the key sulfone and vinyl moieties.
The sulfone group (SO₂) typically shows two strong, characteristic stretching vibrations. For various sulfone-containing compounds, these asymmetric and symmetric stretching bands appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. For a similar structure, (E)-1-Chloro-4-(2-(phenylsulfonyl)vinyl)benzene, IR absorption bands are noted at 1145 cm⁻¹ and 1083 cm⁻¹. rsc.org The spectrum of this compound would also display absorptions corresponding to the C=C stretching of the vinyl group, typically around 1620-1680 cm⁻¹, and various C-H stretching and bending vibrations for the aromatic and vinyl protons. rsc.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, the exact molecular mass can be determined.
For this compound, high-resolution mass spectrometry (HRMS) would provide the precise molecular weight, allowing for the confirmation of its elemental formula (C₉H₉ClO₂S). The mass spectrum of a related isomer, (E)-1-Chloro-4-(2-(phenylsulfonyl)vinyl)benzene, shows a molecular ion peak (M+) that confirms its chemical formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing characteristic fragments corresponding to the loss of specific groups from the parent molecule.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the purification of synthesized this compound and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method for both analytical and preparative purposes.
A reverse-phase (RP) HPLC method can be employed to analyze the purity of sulfone compounds. rsc.org For this compound, a suitable method would involve a stationary phase, such as a C18 column, and a mobile phase typically consisting of a mixture of acetonitrile and water. The retention time of the compound under specific conditions serves as a reliable identifier and allows for its separation from any impurities or starting materials. This method is scalable and can be adapted for preparative separation to isolate the pure compound. rsc.org
Q & A
Q. How to systematically address gaps in literature on vinyl sulfone reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
